3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Overview
Description
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile, commonly referred to as DDT, is a synthetic organic compound that was first synthesized in 1874. It was initially used as an insecticide and was highly effective in controlling insect populations. However, due to its harmful effects on the environment and human health, DDT has been banned in many countries. Despite this, DDT remains an important compound in scientific research, and its synthesis and mechanism of action have been extensively studied.
Mechanism Of Action
DDT acts as a neurotoxin in insects, causing paralysis and ultimately death. It works by binding to sodium channels in the nervous system, preventing the transmission of nerve impulses. This leads to a disruption of normal physiological processes and ultimately results in the death of the insect.
Biochemical And Physiological Effects
DDT has been shown to have a number of biochemical and physiological effects on insects. It has been shown to affect the activity of enzymes involved in insecticide metabolism and detoxification, as well as to disrupt the normal functioning of the nervous system. DDT has also been shown to have effects on the reproductive systems of insects, leading to decreased fertility and reduced egg production.
Advantages And Limitations For Lab Experiments
DDT has a number of advantages as a tool for scientific research. It is highly effective in controlling insect populations, and its mechanism of action has been extensively studied. However, DDT also has a number of limitations. It is highly toxic to many non-target organisms, including humans, and its persistence in the environment can lead to long-term ecological damage. Additionally, the use of DDT in laboratory experiments requires careful handling and disposal to prevent exposure to researchers and the environment.
Future Directions
There are a number of future directions for research on DDT. One area of interest is the development of new insecticides that are less harmful to the environment and human health. Additionally, research on the mechanisms of insecticide resistance could lead to the development of new strategies for controlling insect populations. Finally, further investigation into the biochemical and physiological effects of DDT on insects could provide insights into the fundamental processes of insect physiology and behavior.
Scientific Research Applications
DDT has been widely used in scientific research as a tool for studying insect physiology and behavior. It has been used to investigate the effects of insecticides on the nervous system, as well as to study the mechanisms of insecticide resistance. DDT has also been used in studies of insecticide metabolism and detoxification.
properties
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-8(2)5(3-7(9)10)6(8)4-11/h3,5-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUWHULRJBGIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C#N)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512528 | |
Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |
CAS RN |
61820-11-9 | |
Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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